

A Technical Guide to High-Purity ^{13}C -Labeled Sucrose for Research Applications

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Compound of Interest

Compound Name: Sucrose- ^{13}C

Cat. No.: B12363151

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This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity ^{13}C -labeled sucrose. It includes a comparative summary of suppliers, detailed experimental protocols for key applications, and visual representations of metabolic pathways and experimental workflows.

Commercial Suppliers of High-Purity Sucrose- ^{13}C

The selection of a suitable supplier for ^{13}C -labeled sucrose is critical for the success of metabolic research and drug development studies. Key considerations include isotopic enrichment, chemical purity, and the availability of specific labeling patterns. The following table summarizes the offerings from prominent commercial suppliers.

Supplier	Product Name/Variant	Isotopic Purity (atom % ¹³ C)	Chemical Purity	Notes
Sigma-Aldrich	Sucrose- ¹³ C ₁₂	99%	99% (CP)[1]	Uniformly labeled. Available as a powder.[1]
Sucrose-(glucose- ¹³ C ₆)	99%	-	Glucose moiety is uniformly labeled.[2]	
Sucrose-(glucose-1- ¹³ C)	99%	99% (CP)[3]	Labeled at the C1 position of the glucose moiety.[3]	
Sucrose-(fructose-1- ¹³ C)	≥99%	≥99% (CP)	Labeled at the C1 position of the fructose moiety.	
Cambridge Isotope Labs	D-Sucrose (¹³ C ₁₂)	98%	98%	Uniformly labeled. Applications in biomolecular NMR and metabolism.
D-Sucrose (glucose- ¹³ C ₆)	-	98%	Glucose moiety is uniformly labeled.	
Omicron Biochemicals, Inc.	[UL- ¹³ C ₁₂]sucrose	-	High Purity	Uniformly labeled with ¹³ C.
[1- ¹³ Cglc]sucrose	-	High Purity	Labeled at the C1 position of the glucose moiety.	

[1- ¹³ Cfru]sucrose	-	High Purity	Labeled at the C1 position of the fructose moiety.	
[UL- ¹³ C ₆ glc]sucrose	-	High Purity	The glucose moiety is uniformly labeled with ¹³ C.	
MedChemExpress	Sucrose- ¹³ C	99.51%	-	Labeled sucrose for use as a tracer or internal standard in NMR or MS.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of high-purity Sucrose-¹³C in metabolic research.

Protocol 1: ¹³C-Metabolic Flux Analysis (MFA) in Cultured Cells

Metabolic flux analysis using ¹³C-labeled substrates is a powerful technique to quantify the rates of metabolic pathways within a cell. This protocol outlines a general workflow for a steady-state ¹³C-MFA experiment.

1. Cell Culture and Labeling: a. Culture cells to the desired confluency in standard growth medium. b. To initiate labeling, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS). c. Add pre-warmed experimental medium containing the desired concentration of Sucrose-¹³C. The standard glucose in the medium should be replaced with the labeled sucrose. d. Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest. This is a critical step and the time required should be determined empirically for the specific cell line and experimental conditions.

2. Metabolite Extraction: a. After the labeling period, rapidly quench metabolism by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl solution). b. Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. c. Scrape the cells and collect the cell lysate in a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cellular debris. e. Collect the supernatant containing the polar metabolites.

3. Sample Analysis by Mass Spectrometry (MS): a. The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). b. For GC-MS analysis, samples are often derivatized to increase their volatility. c. The mass isotopomer distributions of key metabolites (e.g., amino acids, organic acids) are determined from the resulting mass spectra.

4. Data Analysis and Flux Calculation: a. The measured mass isotopomer distributions, along with measured extracellular fluxes (e.g., sucrose uptake and lactate secretion rates), are used as inputs for MFA software (e.g., Metran, INCA). b. The software uses a metabolic network model to estimate the intracellular metabolic fluxes that best reproduce the experimental data. c. A statistical analysis is performed to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

Protocol 2: NMR Spectroscopy for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying metabolites and for determining the positional enrichment of ^{13}C in those metabolites.

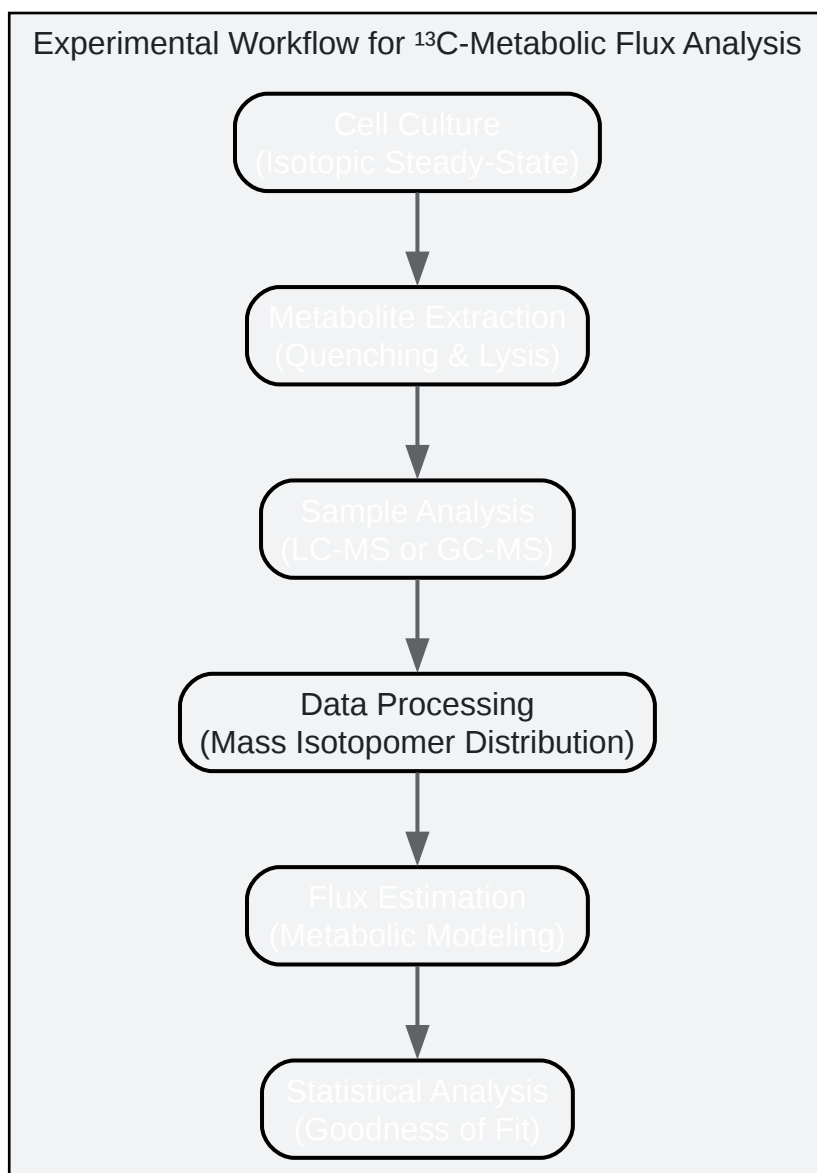
1. Sample Preparation: a. Perform cell culture, labeling, and metabolite extraction as described in the MFA protocol (Steps 1 and 2). b. The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D_2O) containing a known concentration of an internal standard (e.g., DSS).

2. NMR Data Acquisition: a. Transfer the sample to an NMR tube. b. Acquire one-dimensional (1D) ^1H and ^{13}C NMR spectra, as well as two-dimensional (2D) spectra such as ^1H - ^{13}C HSQC, on a high-field NMR spectrometer. c. The choice of NMR experiments will depend on the specific research question.

3. Data Processing and Analysis: a. Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Identify metabolites by comparing the chemical shifts and coupling patterns in the spectra to reference databases. c. Quantify the metabolites by integrating the peak areas relative to the internal standard. d. The positional isotopic enrichment can be determined from the analysis of the ^{13}C satellites in the ^1H spectrum or directly from the ^{13}C spectrum.

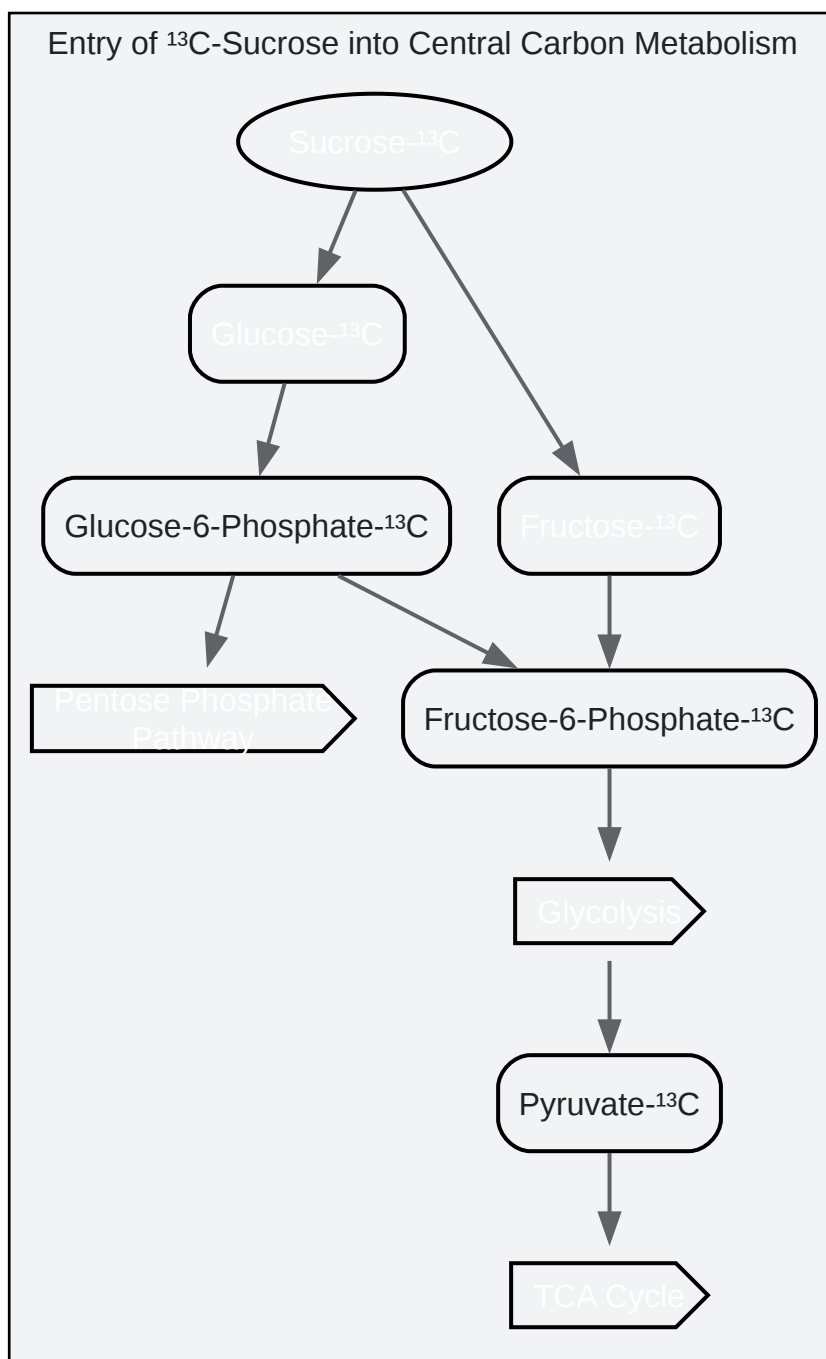
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Sucrose- ^{13}C in metabolic research.



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Caption: A generalized workflow for conducting a ^{13}C -metabolic flux analysis experiment.



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